molecular formula C10H8Cl2O B15409819 1-Benzoxepin, 5,8-dichloro-2,3-dihydro- CAS No. 832676-99-0

1-Benzoxepin, 5,8-dichloro-2,3-dihydro-

Cat. No.: B15409819
CAS No.: 832676-99-0
M. Wt: 215.07 g/mol
InChI Key: IAQUMHBWOJIBSH-UHFFFAOYSA-N
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Description

1-Benzoxepin, 5,8-dichloro-2,3-dihydro- is a heterocyclic compound featuring a seven-membered oxepin ring fused to a benzene ring. However, specific data on this compound’s synthesis, applications, or toxicity are sparse in publicly available literature, necessitating comparisons with structurally or functionally related compounds.

Properties

CAS No.

832676-99-0

Molecular Formula

C10H8Cl2O

Molecular Weight

215.07 g/mol

IUPAC Name

5,8-dichloro-2,3-dihydro-1-benzoxepine

InChI

InChI=1S/C10H8Cl2O/c11-7-3-4-8-9(12)2-1-5-13-10(8)6-7/h2-4,6H,1,5H2

InChI Key

IAQUMHBWOJIBSH-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=CC(=C2)Cl)C(=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Chlorinated Heterocycles

Chlorinated heterocycles are common in pesticides and pharmaceuticals. Key comparisons include:

Compound Structure Key Features Applications/Properties Reference
1-Benzoxepin, 5,8-dichloro-2,3-dihydro- Benzoxepin core with Cl at 5,8; dihydro at 2,3 Reduced aromaticity; electron-deficient due to Cl substituents Potential intermediate or bioactive agent (inferred)
Endosulfan Hexachloro-benzodioxathiepin oxide Bicyclic dioxathiepin with six Cl atoms; highly persistent Pesticide (insecticide/acaricide)
1,8-Dichloro-2,7-dimethylanthraquinone Anthraquinone with Cl at 1,8; CH3 at 2,7 Chlorine enhances stability; used in dye synthesis Dye intermediate
Benzodiazepines Seven-membered ring with two N atoms Psychoactive properties; Cl substituents modulate receptor binding Anxiolytics, sedatives

Key Observations :

  • Electron-Withdrawing Effects: The dichloro substitution in 1-benzoxepin parallels trends in anthraquinone derivatives (e.g., 1,8-dichloro-2,7-dimethylanthraquinone), where chlorine stabilizes the aromatic system and directs reactivity .
  • Bioactivity : Unlike benzodiazepines (which target GABA receptors), the bioactivity of 1-benzoxepin derivatives may hinge on interactions with lipid membranes or enzymes, given their oxygen-containing heterocycle.
  • Persistence : Endosulfan’s environmental persistence is linked to its polychlorinated structure, whereas the dichloro-1-benzoxepin may exhibit lower bioaccumulation due to fewer halogen atoms .
Physicochemical Properties

Hypothetical comparisons based on structural analogs:

Property 1-Benzoxepin, 5,8-dichloro-2,3-dihydro- Endosulfan 1,8-Dichloroanthraquinone
Molecular Weight ~215 g/mol (estimated) 406.94 g/mol ~307 g/mol
Solubility Low in water; moderate in organics Low water solubility Insoluble in water
Stability Moderate (dihydro reduces ring strain) High (resistant to degradation) High (rigid aromatic core)

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5,8-dichloro-2,3-dihydro-1-benzoxepin, and how are reaction conditions optimized?

  • Methodological Answer: Synthesis involves chlorination of dihydrobenzoxepin precursors or cyclization of chlorinated intermediates. For example, analogous compounds like 5,8-dichloro-2,3-dihydrobenzothiopyran-4-one are synthesized using sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–5°C) . Key parameters include stoichiometry, inert atmosphere (to prevent oxidation), and purification via silica gel chromatography (hexane/ethyl acetate gradients). Yield optimization requires monitoring reaction progress using TLC or HPLC.
ParameterExample Condition
Chlorinating AgentSO₂Cl₂ (1.2 equiv)
Reaction Time4–6 hours (TLC monitoring)
PurificationHexane/EtOAc (7:3)

Q. How can the solubility and stability of 5,8-dichloro-2,3-dihydro-1-benzoxepin be experimentally characterized?

  • Methodological Answer: Solubility is determined using pharmacopeial protocols (e.g., SPhU guidelines). For instance, analogs like 7-(4-fluorobenzyl)-3-thioxo-2,3-dihydrotriazolopyrazinone are tested in solvents (DMF, DMSO, methanol) via gravimetric or spectrophotometric methods . Stability studies involve accelerated degradation under varying pH, temperature, and light exposure, with HPLC monitoring of decomposition products.
SolventSolubility (Example)
DMFFreely soluble
MethanolSlightly soluble
WaterPractically insoluble

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of 5,8-dichloro-2,3-dihydro-1-benzoxepin in modulating reactive oxygen species (ROS)-dependent pathways?

  • Methodological Answer: Studies on structurally related benzoxazine derivatives (e.g., 6,8-dichloro-2,3-dihydro-1,4-benzoxazine) reveal ROS elevation via NADPH oxidase activation, assessed using fluorogenic probes (e.g., DCFH-DA) in endothelial cells . Confocal microscopy and flow cytometry quantify ROS levels, while Western blotting validates apoptosis markers (e.g., caspase-3 cleavage).

Q. How does the 5,8-dichloro substitution influence electronic properties and binding affinity to enzymatic targets like aldose reductase?

  • Methodological Answer: Computational models (DFT, molecular docking) analyze electron-withdrawing effects of chlorine atoms on ring aromaticity. For example, aldose reductase inhibition is evaluated using enzyme kinetics (IC₅₀ determination) and X-ray crystallography to map binding interactions . Conflicting activity data are resolved by standardizing enzyme sources (recombinant vs. tissue-extracted) and assay conditions (pH, cofactors).

Methodological & Analytical Questions

Q. What validated analytical techniques ensure accurate quantification of 5,8-dichloro-2,3-dihydro-1-benzoxepin in research samples?

  • Methodological Answer: Non-aqueous potentiometric titration is preferred for nitrogen-containing heterocycles, validated for linearity (R² > 0.999), accuracy (98–102% recovery), and precision (RSD < 2%) . HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases further ensures specificity.

Q. How should researchers address discrepancies in reported biological activities across studies?

  • Methodological Answer: Systematic validation includes:

  • Replicating assays under identical conditions (e.g., cell lines, incubation time).
  • Assessing compound purity via NMR and LC-MS.
  • Applying statistical tests (e.g., Student’s t-test for p < 0.05 significance) to resolve variability .

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